![molecular formula C22H26N4O3 B5652603 9-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652603.png)
9-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
The molecule of interest belongs to the class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, known for their pharmacological activities. The specific compound mentioned is a part of a broader family of spiro compounds synthesized for various studies, including but not limited to antihypertensive screening and investigation into their molecular structures and chemical properties (Clark et al., 1983).
Synthesis Analysis
The synthesis of similar 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Structural characterization of related compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, has been accomplished through techniques like single crystal X-ray diffraction, providing insights into the compound's molecular geometry and intermolecular interactions (Zhu, 2011).
Chemical Reactions and Properties
The chemical properties of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored, revealing significant antihypertensive activity for specific compounds within this class. These activities have been attributed to peripheral alpha 1-adrenoceptor blockade, demonstrating the intricate relationship between chemical structure and biological activity (Clark et al., 1983).
Physical Properties Analysis
Research on similar compounds, such as the synthesis and crystal structure analysis of derivatives, has provided valuable information regarding the physical properties of these molecules. These studies have often focused on understanding the crystal packing, molecular conformations, and potential hydrogen bonding interactions (Brimble et al., 1997).
properties
IUPAC Name |
9-(1-methyl-6-oxopyridine-3-carbonyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24-15-18(2-3-19(24)27)21(29)25-12-8-22(9-13-25)7-4-20(28)26(16-22)14-17-5-10-23-11-6-17/h2-3,5-6,10-11,15H,4,7-9,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLUMUJNYGGXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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